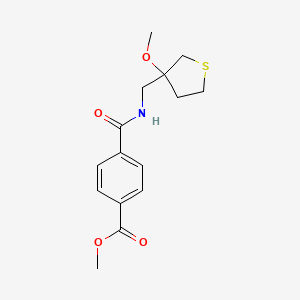

Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linkage to a 3-methoxytetrahydrothiophene-methyl substituent. This compound’s structure includes a sulfur-containing tetrahydrothiophene ring with a methoxy group at the 3-position, coupled to the benzoate core via a carbamoyl bridge.

Properties

IUPAC Name |

methyl 4-[(3-methoxythiolan-3-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-19-14(18)12-5-3-11(4-6-12)13(17)16-9-15(20-2)7-8-21-10-15/h3-6H,7-10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIIUXFPSWDNSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCSC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This can be achieved through a series of reactions including cyclization and functional group modifications. The methoxy group is introduced via methylation, and the benzoate ester is formed through esterification reactions. The final step involves the formation of the carbamoyl group, which is typically achieved through a reaction with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times. Purification processes such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate and related compounds:

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Core Structure and Functional Groups :

- All compounds share a benzoate ester backbone but differ in substituents. The target compound’s 3-methoxytetrahydrothiophene group distinguishes it from the oxane-thiophene in and the triazine in . The sulfur atom in the tetrahydrothiophene ring may confer metabolic stability compared to oxygen-containing analogs .

Hydrogen Bonding and Polarity: The target compound and the oxane-thiophene analog both have 1 H-bond donor and 5 acceptors, suggesting similar polar interactions.

Lipophilicity (XlogP) :

- The target compound’s estimated XlogP (~3.0) is higher than the oxane-thiophene analog (2.8) , likely due to the methoxy group’s lipophilic contribution and the sulfur atom’s lower electronegativity compared to oxygen. This may enhance membrane permeability but reduce water solubility.

Biological Relevance :

- Carbamoyl benzoates in were synthesized as HDAC inhibitors, suggesting the target compound could interact with enzyme active sites. The triazine-based analogs in are herbicides, indicating structural flexibility for diverse applications.

Research Implications and Gaps

- Metabolic Stability : The sulfur atom in the tetrahydrothiophene ring may resist oxidative metabolism compared to oxygenated rings, a hypothesis supported by agrochemical design principles .

- Solubility-Bioavailability Trade-off : Higher XlogP (~3.0) suggests improved lipid solubility but possible challenges in formulation.

- Data Limitations : Experimental data for the target compound (e.g., crystallography, bioactivity) is absent in the provided evidence, necessitating further studies.

Biological Activity

Methyl 4-(((3-methoxytetrahydrothiophen-3-yl)methyl)carbamoyl)benzoate, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 299.38 g/mol. Its structure includes a benzoate moiety linked to a tetrahydrothiophene group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and its effects on different biological pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs of methyl benzoates have shown efficacy in inhibiting tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DIME | MDA-MB-231 | <1.0 | DNA double-strand breaks |

| DIME | A-549 | >1.0 | Esterase activity interference |

| Methyl 4- | Various | TBD | TBD |

Note: TBD = To Be Determined.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been evaluated for anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Interaction : Some studies suggest that the compound may interact with DNA, causing structural changes that lead to cytotoxic effects in cancer cells.

- Esterase Activity : The presence of esterases in certain cell types can affect the bioavailability and efficacy of the compound, particularly in tumor environments.

- Cytokine Modulation : The modulation of inflammatory pathways through the inhibition of cytokines is another proposed mechanism for its anti-inflammatory properties.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Tumor Xenografts : In vivo studies using human tumor xenografts demonstrated that treatment with methyl benzoate derivatives resulted in significant tumor reduction without observable toxicity.

- Cell Culture Experiments : In vitro experiments indicated that treatment with the compound led to reduced viability in various cancer cell lines, suggesting a broad spectrum of activity against different types of tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.